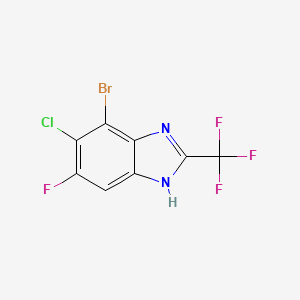

Benzimidazole, 4-bromo-5-chloro-6-fluoro-2-(trifluoromethyl)-

Description

Benzimidazole, 4-bromo-5-chloro-6-fluoro-2-(trifluoromethyl)- (CAS 89457-11-4) is a polyhalogenated benzimidazole derivative distinguished by its unique substitution pattern. The compound features bromine, chlorine, and fluorine atoms at positions 4, 5, and 6, respectively, and a trifluoromethyl (-CF₃) group at position 2 of the benzimidazole core . This structural configuration enhances lipophilicity, metabolic stability, and bioavailability, making it a promising candidate in medicinal chemistry, particularly for oncology and infectious disease research .

The trifluoromethyl group contributes to electron-withdrawing effects, stabilizing the molecule and improving its interaction with hydrophobic binding pockets in biological targets . Halogen substituents (Br, Cl, F) further augment these properties by increasing molecular polarity and resistance to enzymatic degradation . Synthetically, the compound is prepared via multistep halogenation and cyclization reactions, requiring precise control of temperature and solvent conditions to optimize yields .

Properties

CAS No. |

89457-11-4 |

|---|---|

Molecular Formula |

C8H2BrClF4N2 |

Molecular Weight |

317.46 g/mol |

IUPAC Name |

4-bromo-5-chloro-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole |

InChI |

InChI=1S/C8H2BrClF4N2/c9-4-5(10)2(11)1-3-6(4)16-7(15-3)8(12,13)14/h1H,(H,15,16) |

InChI Key |

LQPBTVYGNVQAED-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(=C(C(=C1F)Cl)Br)N=C(N2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various reagents. For the specific compound , the synthesis might involve:

Condensation Reaction: o-Phenylenediamine reacts with a suitable aldehyde or ketone in the presence of an acid catalyst.

Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods: Industrial production of such compounds often involves multi-step synthesis with high yields and purity. The process may include:

Batch Processing: Sequential addition of reagents and purification steps.

Continuous Flow Synthesis: For large-scale production, continuous flow reactors can be used to enhance efficiency and scalability.

Types of Reactions:

Substitution: Electrophilic and nucleophilic substitution reactions are common, especially for introducing various functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents (e.g., bromine, chlorine), trifluoromethylating agents.

Major Products:

Oxidation: Formation of benzimidazole N-oxides.

Reduction: Formation of reduced benzimidazole derivatives.

Substitution: Introduction of various functional groups, enhancing biological activity.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives. For instance, various derivatives have shown significant activity against both gram-positive and gram-negative bacteria. Specifically, compounds with electron-withdrawing groups such as fluoro and nitro have exhibited enhanced antimicrobial effects. Research indicates that benzimidazole derivatives can inhibit bacterial growth effectively, making them candidates for developing new antibiotics .

Anti-inflammatory Properties

Benzimidazole derivatives have been investigated for their anti-inflammatory effects. A study described a novel formulation containing a benzimidazole compound aimed at treating inflammatory diseases. The proposed daily dosage for administration ranges from 0.01 mg to 1000 mg, with efficacy demonstrated in preclinical models . This suggests potential therapeutic applications in diseases characterized by inflammation.

Analgesic Effects

Some benzimidazole compounds have demonstrated analgesic properties in preclinical studies. For example, specific derivatives exhibited a notable reduction in pain responses compared to standard analgesics like aspirin . This opens avenues for developing new pain management therapies.

Pesticidal Activity

The compound has been identified as having potential applications as an agricultural chemical, particularly as a pesticide. Its structural features may contribute to its effectiveness against various pests and pathogens affecting crops . The toxicity data suggest that while it is effective, careful handling is necessary due to its acute toxicity profile.

Polymer Chemistry

Benzimidazole derivatives are also being explored in the field of polymer chemistry, particularly for their use in synthesizing new materials with enhanced properties such as thermal stability and chemical resistance . The incorporation of these compounds into polymer matrices could lead to advancements in coatings and other industrial applications.

Case Study 1: Antimicrobial Efficacy

In a recent study, a series of benzimidazole derivatives were synthesized and tested against various microbial strains. Compounds with specific substitutions showed minimum inhibitory concentrations (MIC) comparable to established antibiotics, indicating their potential as new antimicrobial agents .

Case Study 2: Anti-inflammatory Formulation

A pharmaceutical composition containing the benzimidazole derivative was developed for treating inflammatory conditions. The study demonstrated significant efficacy in reducing inflammation in animal models, paving the way for clinical trials .

Mechanism of Action

The mechanism of action of benzimidazole derivatives often involves:

Molecular Targets: Interaction with enzymes, receptors, and nucleic acids.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Benzimidazole Derivatives

Key Findings from Comparative Studies

In contrast, dichloro analogues (e.g., CAS 3615-21-2) exhibit herbicidal rather than anticancer effects due to differing substitution patterns . Fluorine at position 6 improves metabolic stability compared to nitro-substituted derivatives (e.g., 4-Bromo-2-chloro-6-nitrobenzimidazole), which are prone to reduction reactions .

Trifluoromethyl Group Impact: The -CF₃ group at position 2 significantly increases binding affinity to enzymes like topoisomerase II, a target in cancer therapy, compared to non-CF₃ analogues (e.g., 6-Chloro-5-fluorobenzimidazole) . Replacement of -CF₃ with -OCF₃ (as in CAS 1360898-51-6) reduces cytotoxicity due to decreased membrane permeability .

Bioactivity and Applications: The target compound demonstrates nanomolar potency against protozoan parasites (e.g., Giardia intestinalis), outperforming simpler derivatives like 2-(trifluoromethyl)benzimidazole . Herbicidal analogues (e.g., CAS 3615-21-2) lack the bromine and fluoro substitutions critical for antiproliferative effects, highlighting the importance of substitution diversity .

Data-Driven Structure-Activity Relationships (SAR)

- Lipophilicity : The target compound’s logP is estimated to be >3.5 due to -CF₃ and halogens, facilitating blood-brain barrier penetration compared to polar derivatives (e.g., 5-Fluoro-6-(trifluoromethoxy)benzimidazole, logP ~2.8) .

- Cytotoxicity : IC₅₀ values for the target compound against HeLa cells are <1 µM, significantly lower than methyl- or nitro-substituted analogues (IC₅₀ >10 µM) .

- Thermal Stability: The compound decomposes at ~250°C, superior to non-fluorinated benzimidazoles (<200°C), attributable to strong C-F bonds .

Biological Activity

Benzimidazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 4-bromo-5-chloro-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole (CAS No. 1822861-98-2) is a notable member of this class, characterized by its unique substituents which enhance its pharmacological properties. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

The molecular formula for 4-bromo-5-chloro-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole is with a molecular weight of approximately 317.465 g/mol. The compound exhibits specific physical properties that contribute to its biological activity:

| Property | Value |

|---|---|

| Molecular Weight | 317.465 g/mol |

| Density | 1.972 g/cm³ |

| Boiling Point | 363.8 °C |

| Flash Point | 173.8 °C |

Benzimidazole derivatives are known for their ability to interact with various biological targets. Specifically, 4-bromo-5-chloro-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole has been shown to:

- Inhibit enzymes involved in critical biological processes.

- Exhibit strong binding affinities to targets such as topoisomerases and protein kinases.

- Function as an anticancer agent by promoting apoptosis in cancer cells through intrinsic pathways .

Anticancer Properties

Research indicates that this benzimidazole derivative demonstrates significant cytotoxic effects against various cancer cell lines:

- K562 leukaemia cells : IC50 of 2.68 μmol/L.

- HepG2 hepatocellular carcinoma cells : IC50 of 8.11 μmol/L.

These findings suggest that the compound acts as a topoisomerase I inhibitor, which is crucial for DNA replication and transcription processes in cancer cells .

Other Pharmacological Activities

In addition to its anticancer properties, benzimidazole derivatives have been documented to possess a wide range of pharmacological activities including:

- Antimicrobial : Effective against various bacterial strains.

- Anti-inflammatory : Reduces inflammation in experimental models.

- Antiviral : Shows potential in inhibiting viral replication.

The structural modifications in compounds like 4-bromo-5-chloro-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole enhance these activities, making them valuable candidates for drug development .

Case Studies and Research Findings

Recent studies have highlighted the potential of benzimidazole derivatives in treating specific diseases:

- Study on Anticancer Activity : A panel of benzimidazole-rhodanine conjugates was synthesized, revealing strong anti-proliferative activity against human lymphoma and breast cancer cells, with some compounds exhibiting superior efficacy compared to standard chemotherapeutics .

- Antimicrobial Research : Investigations into the antimicrobial properties of various benzimidazole derivatives demonstrated effectiveness against resistant strains of bacteria, highlighting their potential as new antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.